Cas no 33021-90-8 (Urea,N-(2-fluoroethyl)-N'-(1,1,3,3-tetraoxido-1,3-dithian-5-yl)-)
33021-90-8 structure
Product Name:Urea,N-(2-fluoroethyl)-N'-(1,1,3,3-tetraoxido-1,3-dithian-5-yl)-
CAS-nummer:33021-90-8
MF:C7H13FN2O5S2
MW:288.316922903061
CID:322898
PubChem ID:282833
Update Time:2025-04-19
Urea,N-(2-fluoroethyl)-N'-(1,1,3,3-tetraoxido-1,3-dithian-5-yl)- Chemische en fysische eigenschappen
Naam en identificatie
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- Urea,N-(2-fluoroethyl)-N'-(1,1,3,3-tetraoxido-1,3-dithian-5-yl)-
- 1-(2-fluoroethyl)-3-(1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea
- 1-(2-fluoroethyl)-3-(1,1,3,3-tetraoxido-1,3-dithian-5-yl)urea
- AC1L5XBA
- AC1Q6YU6
- AG-K-76961
- AR-1B0806
- CTK4G9765
- KST-1B3197
- NSC136899
- 33021-90-8
- NSC-136899
- DTXSID60300412
-
- Inchi: 1S/C7H13FN2O5S2/c8-1-2-9-7(11)10-6-3-16(12,13)5-17(14,15)4-6/h6H,1-5H2,(H2,9,10,11)
- InChI-sleutel: MHQIOFZDWLLDFT-UHFFFAOYSA-N
- LACHT: S1(CS(CC(C1)NC(NCCF)=O)(=O)=O)(=O)=O
Berekende eigenschappen
- Exacte massa: 288.02509
- Monoisotopische massa: 288.02499203g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 3
- Complexiteit: 441
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -1.6
- Topologisch pooloppervlak: 126Ų
Experimentele eigenschappen
- PSA: 109.41
- LogboekP: 1.36780
Urea,N-(2-fluoroethyl)-N'-(1,1,3,3-tetraoxido-1,3-dithian-5-yl)- Gerelateerde literatuur
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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